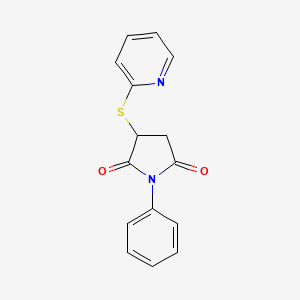![molecular formula C12H19NO3 B11511783 3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol CAS No. 445471-65-8](/img/structure/B11511783.png)
3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol is a chemical compound that belongs to the class of propanolamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with 2-hydroxy-3-phenoxypropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of phase-transfer catalysts to enhance the reaction rate.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3-[(2-oxo-3-phenoxypropyl)amino]propan-1-ol.
Reduction: Formation of 3-[(2-hydroxy-3-phenoxypropyl)amino]propan-2-ol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry
In the industrial sector, it is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and amino groups facilitate hydrogen bonding and electrostatic interactions, while the phenoxy group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-aminopropan-1-ol
- 2-hydroxy-3-phenoxypropylamine
- 3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-2-ol
Uniqueness
Compared to similar compounds, 3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol offers a unique combination of functional groups that provide a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for applications requiring specific solubility and reactivity profiles.
Properties
CAS No. |
445471-65-8 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(3-hydroxypropylamino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C12H19NO3/c14-8-4-7-13-9-11(15)10-16-12-5-2-1-3-6-12/h1-3,5-6,11,13-15H,4,7-10H2 |
InChI Key |
MSQWBLUPIPSXPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B11511701.png)
![8-{[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11511713.png)
![6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11511716.png)
![[6'-amino-3'-(4-chlorophenyl)-5'-cyano-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B11511720.png)
![3-[(3-bromophenyl)carbonyl]-4-hydroxy-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B11511727.png)

![1-(4-fluorobenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11511738.png)
![Methyl 6-[(4-chlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11511748.png)
![3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11511749.png)
![[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] furan-2-carboxylate](/img/structure/B11511753.png)
![N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxo-2-phenylethanaminium](/img/structure/B11511762.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B11511767.png)

![Benzenesulfonamide, N-[1-(4-hydroxy-5-isopropyl-2-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B11511779.png)
